molecular formula C5H3BrN2O2 B095591 3-Bromo-5-nitropyridine CAS No. 15862-30-3

3-Bromo-5-nitropyridine

Cat. No.: B095591
CAS No.: 15862-30-3
M. Wt: 202.99 g/mol
InChI Key: WHYJVHQKKJHXTB-UHFFFAOYSA-N
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Description

3-Bromo-5-nitropyridine: is an organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and a nitro group at the fifth position on the pyridine ring. This compound is typically a solid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitropyridine can be achieved through several methods. One common approach involves the bromination of 5-nitropyridine. This process typically uses bromine or a brominating agent in the presence of a catalyst. Another method involves the nitration of 3-bromopyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-nitropyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects.

Industry: The compound is used in the development of materials with specific properties, such as electrical conductivity or light-emitting capabilities. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitropyridine and its derivatives depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 3-Bromo-2-nitropyridine
  • 5-Bromo-2-nitropyridine
  • 3-Bromo-4-nitropyridine
  • 2-Bromo-5-nitropyridine

Comparison: 3-Bromo-5-nitropyridine is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the fifth position makes it more susceptible to nucleophilic substitution reactions compared to its isomers .

Properties

IUPAC Name

3-bromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYJVHQKKJHXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376553
Record name 3-Bromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-30-3
Record name 3-Bromo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational chemistry methods were used to study 3-Bromo-5-nitropyridine in the provided research?

A1: The research paper utilized Density Functional Theory (DFT) calculations to investigate the properties of this compound. [] DFT is a quantum mechanical method used to calculate the electronic structure and properties of molecules. This approach allows researchers to predict various molecular characteristics, such as vibrational frequencies, electronic transitions, and reactivity.

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